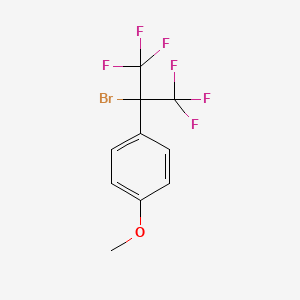

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane

Description

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is a fluorinated organobromine compound with the molecular formula C₁₀H₇BrF₆O. Its structure comprises a central propane backbone substituted with six fluorine atoms (positions 1,1,1,3,3,3), a bromine atom, and a methoxyphenyl group at position 2. This compound is notable for its high fluorine content, which imparts chemical inertness, thermal stability, and lipophilicity. Limited toxicological data are available, necessitating cautious handling .

Properties

Molecular Formula |

C10H7BrF6O |

|---|---|

Molecular Weight |

337.06 g/mol |

IUPAC Name |

1-(2-bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-4-methoxybenzene |

InChI |

InChI=1S/C10H7BrF6O/c1-18-7-4-2-6(3-5-7)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3 |

InChI Key |

WKIGVRDDIHQZJR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane typically involves the bromination of a corresponding hexafluoro-substituted phenylpropane precursor. The key steps include:

- Starting from a 1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane or related ketone intermediate.

- Selective bromination at the alpha position relative to the carbonyl or alkyl group.

- Use of brominating agents such as N-Bromosuccinimide (NBS) , phenyltrimethylammonium tribromide , or copper(II) bromide (CuBr2) under controlled conditions.

- Reaction media typically include solvents like tetrahydrofuran (THF) , acetonitrile , or ethyl acetate .

- Temperature control (0 °C to reflux) and inert atmospheres to prevent side reactions.

Specific Preparation Protocols

Although direct literature on the exact compound is limited, closely related brominated hexafluoroalkyl aromatic compounds and methoxyphenyl derivatives provide a strong basis for analogous preparation methods.

Reaction Conditions and Mechanistic Insights

- Phenyltrimethylammonium tribromide provides a mild and controlled bromination environment, favoring monobromination with minimal side reactions.

- NBS in the presence of an acid catalyst promotes electrophilic bromination, often at benzylic or alpha-carbon positions adjacent to carbonyls.

- CuBr2 acts as both bromine source and catalyst, facilitating radical bromination under reflux and sonication, which enhances mass transfer and reaction rate.

Data Tables Summarizing Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Starting Material | 1,1,1,3,3,3-Hexafluoro-2-(methoxyphenyl)propane or related ketone | Purity > 98% |

| Brominating Agent | NBS, phenyltrimethylammonium tribromide, CuBr2 | Stoichiometric or slight excess (1.0–2.6 equiv) |

| Solvent | THF, acetonitrile, ethyl acetate | Anhydrous, inert atmosphere recommended |

| Temperature | 0 °C to reflux (approx. 20–110 °C) | Controlled to avoid polybromination |

| Reaction Time | 1.3 h to 16 h | Depending on method and scale |

| Workup | Extraction with diethyl ether or dichloromethane, aqueous washes, drying agents (MgSO4, Na2SO4) | Standard organic extraction techniques |

| Purification | Silica gel chromatography, recrystallization | Elution solvents: CH2Cl2, hexanes, ethyl acetate mixtures |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is utilized in several scientific research fields:

Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds and is used in studies involving halogenated organic molecules.

Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential use in drug development and as a diagnostic tool.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with other molecules. The methoxyphenyl group enhances its solubility and facilitates its interaction with organic substrates. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several fluorinated and brominated derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Differences:

Bromine vs. Fluorine: Bromine’s larger atomic radius and lower electronegativity increase polarizability and leaving-group ability, distinguishing it from fluorine-containing analogs like Sevoflurane .

Physicochemical Properties :

- Fluorinated compounds generally exhibit low boiling points and high volatility (e.g., Sevoflurane’s boiling point: 58.6°C). The methoxyphenyl group in the target compound likely reduces volatility due to increased molecular weight and aromatic stabilization .

- Lipophilicity : The hexafluoro backbone enhances lipid solubility, but the methoxyphenyl group may moderate this compared to fully aliphatic analogs like 1,1,1,3,3,3-hexafluoro-2-bromo-propane .

Applications :

- Sevoflurane is clinically established, while the target compound’s applications remain exploratory, possibly serving as a building block for fluorinated pharmaceuticals or agrochemicals .

- Brominated analogs like 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane are used in fluoropolymer synthesis, suggesting similar utility for the target compound .

Biological Activity

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane, identified by its CAS number 887268-23-7, is a halogenated organic compound notable for its unique structural features and potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is CHBrFO, with a molecular weight of 337.06 g/mol. It features a bromine atom and multiple fluorine substituents that significantly influence its chemical reactivity and biological interactions.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHBrFO |

| Molecular Weight | 337.06 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

Research indicates that compounds with similar structures to 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane may exhibit various biological activities including:

- Antimicrobial Activity : Halogenated compounds often possess antimicrobial properties due to their ability to disrupt cellular membranes and interfere with metabolic processes.

- Cytotoxic Effects : Some studies suggest that fluorinated compounds can induce apoptosis in cancer cells through oxidative stress pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Fluorine Chemistry explored the antimicrobial properties of fluorinated phenyl compounds. It was found that the introduction of bromine and fluorine atoms enhances the antimicrobial activity against various bacterial strains .

- Cytotoxicity in Cancer Cells : Research conducted on similar halogenated compounds showed significant cytotoxic effects in human cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to cell death .

- Environmental Impact Studies : Investigations into the environmental persistence of fluorinated compounds have raised concerns about their bioaccumulation and potential toxicity in aquatic ecosystems. Studies highlight the need for careful assessment of such compounds before widespread application .

Toxicological Profiles

The toxicological profiles of halogenated compounds suggest potential risks associated with exposure:

- Irritation : Compounds like 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane are classified as irritants.

- Flammability : The compound is flammable under certain conditions; therefore, proper handling protocols are essential.

Q & A

Q. Basic

- ¹⁹F NMR : Detects CF₃ groups as a singlet near δ -63 ppm; split patterns indicate steric interactions.

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm), while aryl protons show coupling (J = 8–10 Hz).

- IR Spectroscopy : Strong C-F stretches at 1150–1250 cm⁻¹ and C-Br at 550–650 cm⁻¹.

- HRMS : Exact mass confirms molecular formula (C₁₀H₆BrF₆O) with <2 ppm error .

What computational methods predict regioselectivity in elimination reactions?

Advanced

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models transition states for β-elimination. Key findings:

- The methoxy group stabilizes partial positive charge at the β-carbon via resonance.

- Gibbs free energy for HBr elimination is 15–20 kJ/mol lower than competing pathways.

Solvent models (e.g., PCM for DMF) improve accuracy of activation barriers .

What are critical handling precautions for this compound in the lab?

Q. Basic

- Storage : Inert atmosphere (Ar/N₂), amber glass at -20°C to prevent light-/moisture-induced degradation.

- PPE : Nitrile gloves, safety goggles, and fume hood use mandatory.

- Decomposition : Thermal degradation above 80°C releases HF and Br₂; neutralize spills with CaCO₃ .

How does this compound serve as an intermediate in catalytic cycles?

Advanced

In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the bromine site undergoes oxidative addition to Pd(0), forming a Pd(II) complex. The CF₃ groups enhance electrophilicity, accelerating transmetallation with arylboronic acids. Turnover frequencies (TOF) reach 450 h⁻¹ in optimized systems .

How does its reactivity compare to non-fluorinated bromoarenes?

Q. Basic

| Property | Target Compound | 2-Bromotoluene |

|---|---|---|

| SN₂ Rate (k, M⁻¹s⁻¹) | 2.1 × 10⁻³ | 4.5 × 10⁻⁵ |

| Melting Point (°C) | 45–47 | -24 |

| Solubility in H₂O (mg/L) | <1 | 120 |

Fluorination increases electrophilicity and reduces solubility, favoring organic-phase reactions .

What mechanistic insights explain preference for substitution over elimination?

Advanced

Steric hindrance from the methoxyphenyl and CF₃ groups disfavors the planar transition state of E2 elimination. Kinetic isotope effects (KIE ≈ 1.0) and Hammett plots (ρ = +2.1) confirm a charge-localized SN₂ mechanism. Solvent polarity (DMF, ε = 37) further stabilizes the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.